1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene
Overview
Description
1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene is a chemical compound with the molecular formula C8H8Br2OS and a molecular weight of 312.02 . Its IUPAC name is (2,5-dibromo-3-methoxyphenyl)(methyl)sulfane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Br2OS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 . This code provides a specific string of characters representing the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 312.02 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactivity
- Total Synthesis of Biologically Active Compounds : A study by Akbaba et al. (2010) demonstrated the total synthesis of a naturally occurring compound starting from a related dibromo methoxy derivative, highlighting the chemical's utility in synthesizing complex molecules with potential biological activities (Akbaba et al., 2010).
- Reactivity with BCl3 : Dittmer et al. (1992) explored the interaction of a similar dibromo methoxy compound with BCl3, shedding light on its role in initiating cationic polymerizations, indicating its importance in polymer science (Dittmer et al., 1992).
Biological Activity
- Antioxidant Activity of Marine Red Alga Extracts : Research by Li et al. (2011) identified bromophenols isolated from marine red alga, including dibromo methoxy derivatives, exhibiting potent antioxidant activities, suggesting the compound's relevance in developing natural antioxidants (Li et al., 2011).
Material Science Applications
- Electrochemical Properties for Molecular Wires : Sakamoto et al. (2003) studied a compound structurally related to 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene for its electrochemical properties and potential as a molecular wire, indicating the compound's utility in electronic applications (Sakamoto et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Properties
IUPAC Name |
2,5-dibromo-1-methoxy-3-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2OS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECEHQGYBWLJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)SC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248479 | |
Record name | Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-42-9 | |
Record name | Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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